molecular formula C10H10O3 B027333 5-Methoxy-3-Chromanone CAS No. 109140-20-7

5-Methoxy-3-Chromanone

Cat. No. B027333
CAS RN: 109140-20-7
M. Wt: 178.18 g/mol
InChI Key: LXLFVZLZBQOFAA-UHFFFAOYSA-N
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Description

5-Methoxy-3-Chromanone is a chemical compound . It has a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol. It is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .


Chemical Reactions Analysis

Chromanone A, a unique C-3 substituted 2-hydroxymethyl chromone, was synthesized in 25.3% overall yield from the readily available pyrocatechol . A small library of chromones, including both natural products and some of their synthetic heterocyclic precursors, was evaluated against Candida albicans ATCC 10231 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-3-Chromanone include its molecular formula (C10H10O3) and molecular weight (178.18 g/mol). More detailed properties like melting point, boiling point, density, etc., are not provided in the retrieved papers.

Scientific Research Applications

Anticancer Activity

5-Methoxy-3-Chromanone has been identified as a compound with potential anticancer properties. Its structure allows for interaction with various biological targets involved in cancer progression. Research indicates that derivatives of chromanone can inhibit tumor necrosis factor-α (TNF-α), which plays a significant role in inflammation and cancer . The modification of the chromanone scaffold has led to the development of compounds that exhibit cytotoxicity against cancer cell lines, providing a pathway for the development of new anticancer therapies.

Antidiabetic Potential

The chromanone core, present in 5-Methoxy-3-Chromanone, is associated with antidiabetic activity. Studies suggest that chromanone derivatives can modulate blood sugar levels and improve insulin sensitivity . This opens up avenues for the compound to be used in the synthesis of new antidiabetic drugs, potentially offering more effective and targeted treatments for diabetes.

Antimicrobial and Antifungal Effects

Chromanone derivatives have shown promising results as antimicrobial and antifungal agents. The presence of the methoxy group in the 5-Methoxy-3-Chromanone molecule may enhance these properties, providing a scaffold for developing new drugs to combat resistant strains of bacteria and fungi .

Antioxidant Properties

The antioxidant capacity of 5-Methoxy-3-Chromanone can be harnessed in scientific research to develop protective agents against oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for inclusion in formulations aimed at preventing cellular damage .

Neuroprotective Applications

Research has indicated that chromanone derivatives can exhibit neuroprotective effects. 5-Methoxy-3-Chromanone could potentially be used in the treatment of neurodegenerative diseases by protecting neurons from damage and improving neuronal function .

Anti-Inflammatory and Analgesic Uses

The anti-inflammatory and analgesic activities of 5-Methoxy-3-Chromanone make it a valuable compound in the development of new pain management and anti-inflammatory medications. Its mechanism of action includes the inhibition of pro-inflammatory cytokines and modulation of pain pathways .

Cardiovascular Benefits

Chromanone compounds have been associated with cardiovascular benefits, including anticoagulant and anti-atherosclerotic effects. 5-Methoxy-3-Chromanone could contribute to the synthesis of drugs aimed at preventing thrombosis and improving heart health .

Antiviral and Antiretroviral Activities

The structural versatility of 5-Methoxy-3-Chromanone allows for its use in the design of antiviral and antiretroviral agents. Its derivatives have shown activity against HIV, suggesting potential applications in the treatment and prevention of viral infections .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

properties

IUPAC Name

5-methoxy-4H-chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLFVZLZBQOFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472105
Record name 5-Methoxy-3-Chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-Chromanone

CAS RN

109140-20-7
Record name 5-Methoxy-2H-1-benzopyran-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109140-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-3-Chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 5.0 g sodium hydride in 100 ml of dry tetrahydrofuran is added with stirring a solution of 13 g of trans-3-bromo-4-hydroxy-5-methoxy-3,4-dihydro-2H-[1]benzopyran in 150 ml of dry tetrahydrofuran in a dropwise fashion. After 30 minutes stirring at room temperature, the reaction mixture is filtered through filter-cel and the solvent is removed in vacuo. The residue is dissolved in 150 ml of toluene, 1.0 g of anhydrous zinc iodide is added and the mixture is refluxed for 15 minutes. The reaction mixture is filtered through 120 g of silica gel with methylene chloride as the eluent to afford 5-methoxy-3,4-dihydro-2H-[1]-benzopyran-3-one (5-methoxychroman-3-one) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
trans-3-bromo-4-hydroxy-5-methoxy-3,4-dihydro-2H-[1]benzopyran
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the new synthetic route for 5-methoxychroman-3-one described in the research?

A1: The research highlights a new, potentially more efficient method for synthesizing 5-methoxychroman-3-one. The researchers successfully synthesized 2′-Hydroxy-6′-methoxyphenylacetic acid ethyl ester, a potential precursor to 5-methoxychroman-3-one, in two steps with an 86% yield [, ]. This suggests that this route, utilizing an organocopper complex, could simplify the overall production of 5-methoxychroman-3-one.

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